molecular formula C19H29N3OS B2479398 N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1421516-28-0

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2479398
M. Wt: 347.52
InChI Key: BFPSADLSXDPLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide, also known as DMPT, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DMPT is a thiazepane derivative that exhibits a unique chemical structure, which makes it a promising candidate for drug development.

Scientific Research Applications

  • Lithiation and Electrophile Reactivity : A study demonstrated the lithiation of related pyridine derivatives, leading to the formation of dilithium reagents. These reagents react with various electrophiles to yield substituted derivatives, highlighting the potential for chemical modifications and syntheses of complex molecules (Smith et al., 2013).

  • Multicomponent Synthesis of Pyrrolidine Derivatives : Research into the synthesis of N-aminopyrrolidine-2,5-diones describes a diastereoselective process involving N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid. This illustrates the compound's utility in synthesizing pyrrolidine derivatives with potential pharmacological applications (Adib et al., 2011).

  • Chiral Auxiliaries in Asymmetric Synthesis : A study outlined the use of halo-substituted N-(2-benzoylphenyl)-1-benzylpyrolidine-2-carboxamides, closely related to the compound , as chiral auxiliaries for asymmetric amino acid synthesis. This showcases the role of such compounds in producing enantiomerically pure substances, a crucial aspect in pharmaceutical synthesis (Belokon’ et al., 2002).

  • Ring Opening and Formation of Dibenzoxanthenes : Another study explored the ring opening of pyrrolidine-1-carboxamides leading to the formation of dibenzoxanthenes. This research highlights the compound's reactivity and potential in creating complex organic structures (Gazizov et al., 2015).

  • Synthesis of Schiff’s Bases and Azetidinones : Research on the synthesis of Schiff’s bases and azetidinones from related compounds indicates their potential in developing CNS active agents. This emphasizes the compound's relevance in the synthesis of pharmaceuticals with central nervous system activity (Thomas et al., 2016).

  • Breast Tumor Metastasis Study : A study involving virtual screening targeting the urokinase receptor included a compound structurally similar to the one . The study focused on breast tumor metastasis, indicating the compound's potential relevance in cancer research (Wang et al., 2011).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-15-6-7-17(12-16(15)2)20-19(23)22-10-5-11-24-14-18(22)13-21-8-3-4-9-21/h6-7,12,18H,3-5,8-11,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPSADLSXDPLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCSCC2CN3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

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